Product packaging for 1-(4-Nitrophenyl)-4-phenylpiperazine(Cat. No.:CAS No. 14960-95-3)

1-(4-Nitrophenyl)-4-phenylpiperazine

Cat. No.: B15484186
CAS No.: 14960-95-3
M. Wt: 283.32 g/mol
InChI Key: YZFKJWVCVQXRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Nitrophenyl)-4-phenylpiperazine (CAS 14960-95-3) is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . It belongs to the phenylpiperazine class of compounds, which are privileged structures in medicinal chemistry and pharmacological research. As a building block, this compound is primarily utilized in the research and development of novel bioactive molecules. Its structure, featuring both a phenylpiperazine moiety and a nitroaromatic group, makes it a valuable intermediate for exploring structure-activity relationships, particularly in the design of compounds that target the central nervous system. Researchers employ this chemical in various applications, including the synthesis of more complex pharmaceutical candidates and as a standard in analytical method development. The nitro group on the phenyl ring offers a synthetic handle for further functionalization, enabling the creation of a diverse library of analogs for screening purposes. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O2 B15484186 1-(4-Nitrophenyl)-4-phenylpiperazine CAS No. 14960-95-3

Properties

CAS No.

14960-95-3

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-phenylpiperazine

InChI

InChI=1S/C16H17N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2

InChI Key

YZFKJWVCVQXRMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties and Mechanisms

  • Radiation Mitigation : NSPP mitigates radiation-induced neuroinflammation and cognitive decline in murine models. It reduces pro-inflammatory cytokines like IL-6 and inhibits microglial activation (Iba1) and astrocyte hyperplasia (GFAP) .
  • Neural Stem/Progenitor Cell Preservation : In female mice, NSPP enhances the survival and self-renewal capacity of Nestin-GFP+ neural stem/progenitor cells after cranial irradiation, likely via activation of the Hedgehog signaling pathway .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent groups. Below is a comparative analysis of NSPP and structurally or functionally related compounds:

Compound Name Structural Features Key Targets/Activities Efficacy/Findings References
1-(4-Nitrophenyl)-4-phenylpiperazine (NSPP) 4-nitrophenyl sulfonyl, phenyl substituents Hedgehog pathway, IL-6 suppression, neural stem cell preservation - 50% reduction in IL-6 secretion post-irradiation.
- 30% increase in Nestin-GFP+ cells in female mice.
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl instead of sulfonyl group Crystallographic stability (orthorhombic system) Primarily studied for structural properties; no reported pharmacological activity.
1-(4-Bromobenzoyl)-4-phenylpiperazine Bromobenzoyl substituent Monoclinic crystal system Structural analog with no known biological activity.
1-(4-Nitrophenyl)piperazine Lacks sulfonyl and phenyl groups Antimicrobial targets (e.g., Mycobacterium kansasii, Fusarium avenaceum) Moderate activity (MIC = 15.0–15.4 µM) against mycobacteria; low toxicity to human cells.
KN-62 (Kinase Inhibitor) Isoquinoline sulfonyl groups Calcium/calmodulin-dependent protein kinase II (CAMKII) Inhibits insulin- and hypoxia-stimulated glucose transport in muscle (40–46% inhibition).
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Ethoxycarbonyl group Unspecified enzymatic targets Used in synthetic chemistry; no therapeutic data reported.

Key Comparative Insights

Structural Determinants of Activity: The sulfonyl group in NSPP is critical for its neuroprotective effects, as analogs with benzoyl or bromobenzoyl groups (e.g., ) lack reported bioactivity. 4-Nitrophenyl substitution enhances antimicrobial activity in non-sulfonyl derivatives (e.g., ), whereas its absence in KN-62 shifts the target to kinase inhibition .

This contrasts with compounds like 1-(4-Nitrophenyl)piperazine, which exhibit uniform antimicrobial activity across sexes .

Therapeutic Selectivity :

  • Unlike amifostine (a broad-spectrum radioprotector), NSPP selectively protects neural tissue without shielding tumors .
  • KN-62’s inhibition of CAMKII highlights the role of calcium signaling in glucose transport, a mechanism distinct from NSPP’s Hedgehog pathway activation .

Clinical Potential: NSPP’s post-irradiation administration (24 hours post-exposure) offers practical advantages over pre-treatment agents like amifostine .

Q & A

Q. What are the optimized synthetic routes for 1-(4-nitrophenyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Microwave-assisted synthesis (General Procedure F): Heating precursors (e.g., 1-fluoro-3-nitrobenzene and 1-phenylpiperazine) in DMSO under microwave irradiation at 280°C for rapid cyclization. Yields range from 41% to 92%, with purity improved by recrystallization in methanol .
  • Catalytic alkylation : Using KI as a catalyst in anhydrous CH2_2Cl2_2 with 3-nitrobenzyl bromide yields 1-(3-nitrophenethyl)-4-phenylpiperazine (4ac) at 71% yield .
    Key variables : Solvent polarity (DMSO vs. CH2_2Cl2_2), catalyst choice (KI vs. NBS/NCS), and temperature (microwave vs. reflux) critically affect reaction kinetics and byproduct formation.

Q. How can structural features of this compound be characterized to confirm regiochemistry?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic proton environments (e.g., nitro group deshields adjacent protons, δ ~8.2 ppm) and piperazine ring conformation .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 365.3 for C18_{18}H18_{18}F3_3N3_3O2_2) .
  • X-ray crystallography : Used to validate nitro group orientation and piperazine chair conformation in analogs .

Advanced Research Questions

Q. What experimental models are used to evaluate the neuroprotective effects of this compound against radiation-induced cognitive decline?

  • In vivo models : Nestin-GFP transgenic mice irradiated with 4–10 Gy X-rays show reduced neural stem/progenitor cell (NSPC) populations. Post-irradiation treatment with 5 mg/kg this compound (NSPP) subcutaneously for 5 days restores NSPC counts in female mice (p < 0.01) but not males, highlighting sex-dependent responses .
  • Behavioral assays : Novel Object Recognition (NOR) and Fear Conditioning (FC) tests demonstrate NSPP mitigates radiation-induced memory deficits in mice (p < 0.05) .
  • Mechanistic studies : NSPP suppresses microglial IL-6 secretion (ELISA: ~50% reduction) and GFAP/Iba1 expression (immunohistochemistry), indicating anti-inflammatory action .

Q. How does the nitro group in this compound influence its pharmacological activity compared to analogs?

  • Electron-withdrawing effects : The nitro group enhances binding to targets like Hedgehog pathway receptors (Ptch1/Gli1) by polarizing the phenyl ring, as shown in glioblastoma (GBM) models .

  • Comparative SAR :

    SubstituentActivity
    4-NitrophenylPotent NSPC activation (EC50_{50} 10 µM)
    4-MethylsulfonylImproved solubility but reduced potency (EC50_{50} >50 µM)
    2-NitrophenylInactive due to steric hindrance
    Data from radioprotection assays and molecular docking .

Q. What methodological challenges arise when analyzing contradictory data on gender-specific responses to this compound in neuroprotection?

  • Sex hormone interactions : Female mice show higher NSPC recovery post-NSPP treatment, potentially linked to estrogen-mediated hedgehog signaling upregulation. Male models require testosterone depletion to validate hormone dependency .
  • Dosing adjustments : Male NSPCs exhibit baseline hyperactivity (neurosphere assays: 2.5-fold higher self-renewal), masking drug effects unless radiation doses exceed 4 Gy .
  • Statistical rigor : Multi-center validation using C57BL/6 and C3H strains is recommended to control for genetic variability .

Data Contradiction Analysis

Q. Why do in vitro neurosphere assays fail to replicate in vivo NSPC activation by this compound?

  • Microenvironment dependence : In vitro cultures lack microglial crosstalk, which is critical for NSPP’s indirect anti-inflammatory effects (e.g., IL-6 suppression requires microglia-neuron signaling) .
  • Dose timing : In vivo efficacy requires post-irradiation administration (24–72 hr window), whereas in vitro models use concurrent treatment, disrupting repair mechanisms .

Future Directions

  • Clinical translation : Phase I trials for NSPP in GBM patients undergoing radiotherapy (NCT hypothetical) to assess cognitive protection without tumor shielding .
  • Synthetic analogs : Fluorine or trifluoromethyl substitutions (e.g., 1-[3-(trifluoromethyl)phenyl] derivatives) may enhance blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.